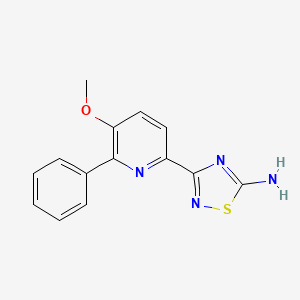![molecular formula C8H12O3 B13888884 5-Methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13888884.png)
5-Methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-oxabicyclo[311]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of dichloromethane as a solvent and sodium carbonate as a base . The reaction conditions often require precise temperature control to ensure the formation of the desired bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
5-Methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 5-Methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid
- 5-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid
Comparison: 5-Methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of the oxabicycloheptane ring. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C8H12O3 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
5-methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-7-2-8(3-7,6(9)10)5-11-4-7/h2-5H2,1H3,(H,9,10) |
Clé InChI |
OGFOVAIEBOEACS-UHFFFAOYSA-N |
SMILES canonique |
CC12CC(C1)(COC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13888801.png)

![Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate](/img/structure/B13888807.png)
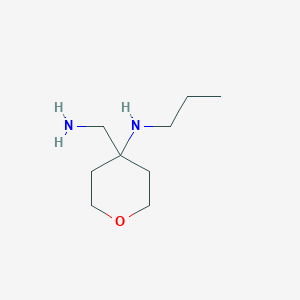
![8-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrido[2,3-b]pyrazine](/img/structure/B13888815.png)
![5-bromo-4-N-[2-(diethylamino)ethyl]pyridine-3,4-diamine](/img/structure/B13888820.png)
![4-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B13888825.png)
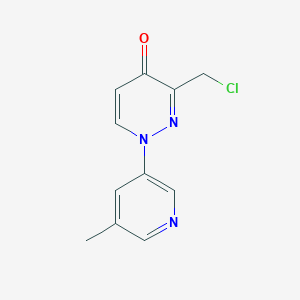
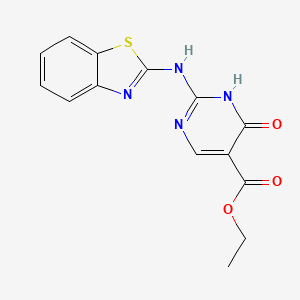
![1-(Benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine](/img/structure/B13888835.png)
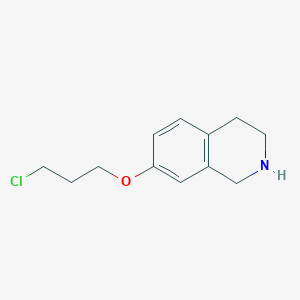
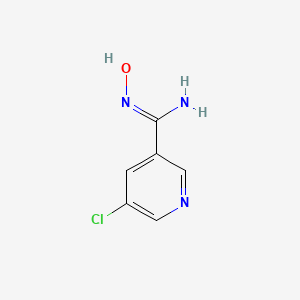
![7-Bromo-5-methyl-2-(pyrrolidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13888854.png)
